![molecular formula C8H11ClN2O2S B1448151 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride CAS No. 693771-79-8](/img/structure/B1448151.png)
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
Descripción general
Descripción
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound is recognized as an intermediate in the synthesis of edoxaban, a direct factor Xa inhibitor used in anticoagulation therapy. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11ClN2O2S
- Molecular Weight : 234.70 g/mol
- Appearance : White to yellow crystalline powder
- Purity : Typically >95% (HPLC) .
The primary biological activity of this compound is linked to its role as an inhibitor of activated coagulation factor X (FXa). FXa plays a crucial role in the coagulation cascade, and its inhibition is vital for preventing thrombus formation. The compound's structure allows it to effectively bind to the active site of FXa, thereby obstructing its activity and reducing blood clotting .
Anticoagulant Properties
Research indicates that this compound exhibits potent anticoagulant effects. In vitro studies have shown that it effectively inhibits FXa activity in a dose-dependent manner. This property is essential for its application in therapeutic settings aimed at preventing thromboembolic disorders.
Case Studies
- In Vitro Studies : A study conducted by demonstrated that the compound significantly reduced thrombin generation in human plasma assays. The results indicated a clear dose-response relationship with effective concentrations ranging from 0.1 to 10 µM.
- In Vivo Efficacy : In animal models, administration of the compound resulted in a marked decrease in thrombus formation compared to control groups. These findings support its potential use as an anticoagulant agent in clinical settings .
- Safety Profile : Toxicological assessments have shown that while the compound exhibits anticoagulant properties, it also presents a manageable safety profile with minimal adverse effects at therapeutic doses .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Molecular Weight | Primary Activity |
---|---|---|---|
Edoxaban | 943614-80-4 | 540.58 g/mol | FXa Inhibitor |
Rivaroxaban | 366789-02-8 | 435.50 g/mol | FXa Inhibitor |
Apixaban | 503612-47-3 | 459.54 g/mol | FXa Inhibitor |
This compound | 720720-96-7 | 234.70 g/mol | FXa Inhibitor |
Propiedades
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBDKOWBNNXMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.